2-amino-5-chloro-N-cyclopropylbenzamide

Catalog No.
S3242828
CAS No.
5004-87-5
M.F
C10H11ClN2O
M. Wt
210.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-5-chloro-N-cyclopropylbenzamide

CAS Number

5004-87-5

Product Name

2-amino-5-chloro-N-cyclopropylbenzamide

IUPAC Name

2-amino-5-chloro-N-cyclopropylbenzamide

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66

InChI

InChI=1S/C10H11ClN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)

InChI Key

BRIJIUCAAYPGRZ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)N

solubility

not available

2-Amino-5-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 188.65 g/mol. This compound features an amino group, a chloro substituent at the 5-position of the benzene ring, and a cyclopropyl group attached to the nitrogen atom of the amide functional group. The presence of these functional groups contributes to its unique chemical and biological properties.

  • Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, often in the presence of a base.
  • Reduction Reactions: The compound can be reduced to yield different derivatives, typically using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Oxidation can modify the benzene ring or the amino group, leading to new functional groups.

These reactions allow for the synthesis of a variety of derivatives that may exhibit different chemical behaviors and biological activities.

Research indicates that 2-amino-5-chloro-N-cyclopropylbenzamide may possess significant biological activity. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in pharmaceutical applications. Its interaction with specific enzymes or receptors could modulate biological pathways, although detailed mechanisms of action require further elucidation.

The synthesis of 2-amino-5-chloro-N-cyclopropylbenzamide typically involves multiple steps:

  • Chlorination: Starting from anthranilic acid, chlorination is carried out using sodium hypochlorite and glacial acetic acid as chlorination reagents at low temperatures (below -5 °C).
  • Amidation: The resulting 2-amino-5-chloroanthranilic acid is then reacted with cyclopropylamine under high-pressure conditions to form the target compound. This step often utilizes solvents like dichloromethane and may involve activated carbon for purification.

These methods enable the efficient production of 2-amino-5-chloro-N-cyclopropylbenzamide in laboratory settings.

2-Amino-5-chloro-N-cyclopropylbenzamide has potential applications across various fields:

  • Pharmaceuticals: It is investigated as a potential lead compound for drug development due to its biological activity.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies focus on how 2-amino-5-chloro-N-cyclopropylbenzamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding how these interactions influence biochemical pathways.
  • Comparative Analyses: Assessing its activity relative to other compounds with similar structures.

Such studies are crucial for determining its viability as a drug candidate.

Several compounds share structural similarities with 2-amino-5-chloro-N-cyclopropylbenzamide, including:

Compound NameStructural Features
3-Amino-4-chloro-N-cyclopropylbenzamideSimilar amino and chloro groups but different positioning.
N-Cyclopropyl-4-sulfamoylbenzamideContains a sulfamoyl group instead of halogens.
4-Chloro-N-cyclopropyl-2-hydroxybenzamideHydroxyl group replaces bromine/chlorine substituents.

Uniqueness

The uniqueness of 2-amino-5-chloro-N-cyclopropylbenzamide lies in its combination of both chloro and amino groups on the benzene ring alongside a cyclopropyl substituent on the nitrogen atom. This specific arrangement may impart distinct reactivity and biological properties that differentiate it from similar compounds, making it an interesting subject for further research in medicinal chemistry.

XLogP3

1.9

Dates

Last modified: 08-19-2023

Explore Compound Types